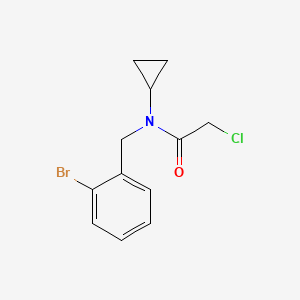N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13389252
Molecular Formula: C12H13BrClNO
Molecular Weight: 302.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13BrClNO |
|---|---|
| Molecular Weight | 302.59 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]-2-chloro-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C12H13BrClNO/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8H2 |
| Standard InChI Key | PRULXCUVKNPSER-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl |
| Canonical SMILES | C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide features a central acetamide group substituted with a chlorine atom at the α-position. The nitrogen atom of the acetamide is further bonded to a cyclopropyl group and a 2-bromo-benzyl moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Molecular and Structural Characteristics
-
Molecular Formula: C₁₂H₁₂BrClNO
-
Molecular Weight: 301.59 g/mol
-
Key Functional Groups:
-
Chloroacetamide (Cl–CH₂–CO–NH–)
-
Cyclopropylamine (–N–C₃H₅)
-
2-Bromo-benzyl (–CH₂–C₆H₄–Br)
-
The presence of halogen atoms (Br, Cl) enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems . The cyclopropyl group introduces ring strain, which may influence conformational stability and reactivity in substitution reactions .
Hypothetical Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar analogs:
The higher molecular weight compared to suggests increased van der Waals interactions, potentially elevating melting and boiling points . The bromine atom’s polarizability may also enhance solubility in nonpolar solvents .
Synthetic Routes and Methodologies
The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide likely involves multi-step reactions, drawing parallels to methods used for analogous compounds .
Proposed Synthesis Pathway
-
Formation of 2-Chloro-N-cyclopropyl-acetamide:
React cyclopropylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:This step is analogous to methods employed for simpler chloroacetamides .
-
N-Alkylation with 2-Bromo-benzyl Bromide:
Treat 2-chloro-N-cyclopropyl-acetamide with 2-bromo-benzyl bromide under basic conditions to facilitate nucleophilic substitution:Reaction conditions (e.g., anhydrous DMF, 60°C) would optimize yield and purity.
Industrial-Scale Considerations
Continuous flow reactors could enhance mixing and temperature control during the exothermic alkylation step, improving scalability and safety . Automated purification systems (e.g., chromatography) would ensure high-purity product isolation.
Applications in Pharmaceutical and Industrial Chemistry
Drug Intermediate
The compound serves as a precursor for synthesizing:
-
Anticancer Agents: Bromobenzyl groups are common in kinase inhibitors
-
Antiviral Compounds: Chloroacetamides show activity against RNA viruses
Agrochemical Development
Structural analogs are used in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume